An In-depth Technical Guide to the Physical Properties of METHYL 5-BROMO-4-METHYLNICOTINATE
An In-depth Technical Guide to the Physical Properties of METHYL 5-BROMO-4-METHYLNICOTINATE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 5-Bromo-4-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource, consolidating available data to support research and development activities.
Chemical Identity and Structure
Methyl 5-bromo-4-methylnicotinate is a heterocyclic compound featuring a pyridine ring scaffold. The systematic IUPAC name for this compound is methyl 5-bromo-4-methylpyridine-3-carboxylate. Its structure is characterized by a methyl ester group at the 3-position, a methyl group at the 4-position, and a bromine atom at the 5-position of the pyridine ring. This specific arrangement of substituents dictates its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Molecular Structure:
Chemical Structure of Methyl 5-bromo-4-methylnicotinate
Physicochemical Properties
The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. Below is a summary of the available data for Methyl 5-bromo-4-methylnicotinate.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1], [2] |
| Molecular Weight | 230.06 g/mol | [1], [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Boiling Point | 258.5±35.0 °C (Predicted) | [3] |
| Density | 1.503±0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.49±0.28 (Predicted) | [3] |
| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and poorly soluble in water.[4] | [4] |
| Storage | Inert atmosphere, Room Temperature | [1], [3] |
Spectral Data for Structural Elucidation
Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. While experimental spectra for Methyl 5-bromo-4-methylnicotinate are not widely published, the expected spectral characteristics can be inferred from its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic proton on the pyridine ring will likely appear as a singlet in the downfield region (δ 7.0-9.0 ppm). The methyl ester protons will present as a singlet around δ 3.5-4.0 ppm, and the methyl group attached to the pyridine ring will also be a singlet, typically in the range of δ 2.0-2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-175 ppm. The aromatic carbons will appear between δ 120-160 ppm. The methyl ester carbon will be found around δ 50-60 ppm, and the methyl group carbon attached to the ring will be in the upfield region, typically δ 15-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Methyl 5-bromo-4-methylnicotinate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Safety and Handling
General Safety Recommendations:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Avoid contact with skin and eyes.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8] The compound should be stored under an inert atmosphere.[1]
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Hazards: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7] It is harmful if swallowed or in contact with skin.[7][8]
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Synthesis and Reactivity
Methyl 5-bromo-4-methylnicotinate is a valuable synthetic intermediate. Its synthesis can be approached through various routes, often starting from nicotinic acid or its derivatives.
Synthetic Workflow Example:
A plausible synthetic route involves the esterification of 5-bromo-4-methylnicotinic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
General synthetic scheme for Methyl 5-bromo-4-methylnicotinate.
The reactivity of this compound is governed by the functional groups present. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.
Conclusion
Methyl 5-bromo-4-methylnicotinate is a key building block in organic synthesis with potential applications in drug discovery and materials science. This guide has summarized its fundamental physical properties, providing a valuable resource for researchers. Further experimental validation of the predicted properties and a comprehensive toxicological assessment would be beneficial for its broader application.
References
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Lead Sciences. (n.d.). Methyl 5-bromo-4-methylnicotinate. Retrieved from [Link]
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SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Methyl 5-bromo-4-methylnicotinate - Lead Sciences [lead-sciences.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Methyl 5-broMo-4-Methylnicotinate | 1382847-91-7 [chemicalbook.com]
- 4. Methyl 4,5-dibromonicotinate () for sale [vulcanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. synzeal.com [synzeal.com]
- 8. tcichemicals.com [tcichemicals.com]
